2-N-(2-bromophenyl)pyridine-2,3-diamine
Description
2-N-(2-Bromophenyl)pyridine-2,3-diamine is a pyridine derivative featuring a 2-bromophenyl substituent at the N2 position of the pyridine-2,3-diamine backbone. The compound’s molecular formula is inferred as C₁₁H₉BrN₃, with a molecular weight of approximately 264.12 g/mol based on analogs like 2-N-(4-bromophenyl)pyridine-2,3-diamine . The bromophenyl group introduces steric and electronic effects that influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H10BrN3 |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-N-(2-bromophenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C11H10BrN3/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11/h1-7H,13H2,(H,14,15) |
InChI Key |
PFODKIPSRXXDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their properties:
*Molecular weight inferred from structural analogs.
Key Observations:
- Substituent Position : The 2-bromo substituent likely imposes greater steric hindrance than the 4-bromo analog, affecting binding in biological systems or catalytic reactions .
- Electronic Effects: Bromine (electron-withdrawing) and methyl (electron-donating) groups modulate the electron density of the pyridine ring, altering reactivity.
- Biological Activity : The 4-bromo analog is implicated in anticancer applications due to its dimerization into bioactive compounds (e.g., dipyrido-oxazines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
